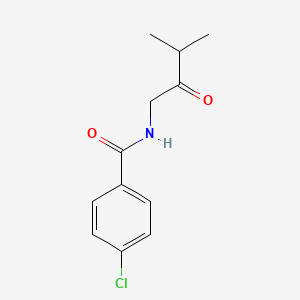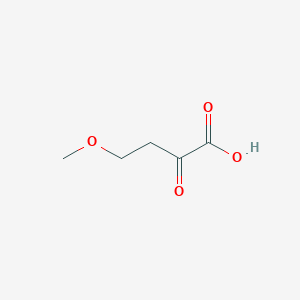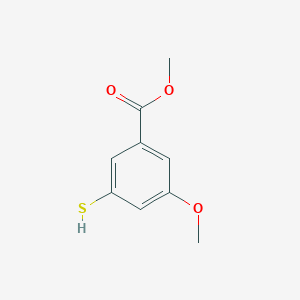
1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine
Descripción general
Descripción
1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine is a complex organic compound that features a benzofuran ring fused with a piperazine and pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The piperazine and pyrimidine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine and pyrimidine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine and pyrimidine moieties further enhance its binding affinity and specificity. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Piperazine derivatives: Compounds like piperazine itself and its various substituted forms are structurally related and have similar pharmacological properties.
Pyrimidine derivatives: Compounds such as cytosine and thymine are structurally related and play crucial roles in biological systems.
Uniqueness
1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine is unique due to the combination of the benzofuran, piperazine, and pyrimidine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
55745-72-7 |
|---|---|
Fórmula molecular |
C17H18N4O2 |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H18N4O2/c22-16(14-2-3-15-13(12-14)4-11-23-15)20-7-9-21(10-8-20)17-18-5-1-6-19-17/h1-3,5-6,12H,4,7-11H2 |
Clave InChI |
GQSSXRZEDCKQRZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate](/img/structure/B8678003.png)
![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)

![(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)
![(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B8678029.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B8678039.png)

